Fmoc-Phg-OH

Descripción general

Descripción

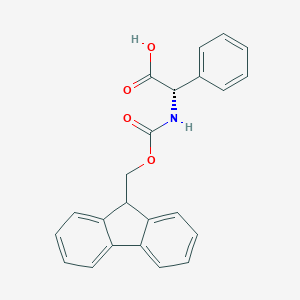

Fmoc-L-alpha-phenylglycine, commonly referred to as Fmoc-Phg-OH, is a derivative of phenylglycine. It is widely used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and can be easily removed during peptide synthesis .

Métodos De Preparación

Synthetic Routes for Fmoc-Phg-OH

Direct Fmoc Protection of α-Phenylglycine

The most straightforward method involves reacting L-(+)-α-phenylglycine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions. A study demonstrated that combining 1 mM L-(+)-α-phenylglycine with 1.2 mM Fmoc-Cl in a water/ethanol mixture (3:1 v/v) at 60°C yielded this compound after 4–6 hours . The reaction progress was monitored via reverse-phase HPLC (RP-HPLC), with purification achieved using fast protein liquid chromatography (FPLC) and subsequent lyophilization . This method avoids toxic solvents but requires precise pH control to minimize hydrolysis of Fmoc-Cl.

Solid-Phase vs. Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) dominates industrial applications, solution-phase methods offer advantages for small-scale this compound production. For instance, coupling this compound to H-Pro-NH2 in liquid phase using OxymaB/DIC in dimethylformamide (DMF) achieved >95% conversion within 1 hour under ultrasonication . In contrast, SPPS protocols often employ this compound pre-activated with HATU/DIPEA, but this combination risks racemization (>3% byproduct) .

Racemization Challenges and Mitigation Strategies

Coupling Reagent Optimization

Racemization during activation remains a critical issue due to the steric hindrance of the phenylglycine side chain. Comparative studies reveal:

| Coupling Reagent System | Racemization (%) | Reference |

|---|---|---|

| HATU/DIPEA | 3.2–5.1 | |

| COMU/DMP | <3 | |

| DEPBT/TMP | <3 | |

| OxymaB/DIC | 1.8 |

COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with 2,6-dimethylpyridine (DMP) reduces racemization by stabilizing the oxyma intermediate, while DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) minimizes epimerization through a cyclic transition state .

Solvent and Base Selection

Polar aprotic solvents like DMF or N-formylmorpholine (NFM) enhance reagent solubility but may accelerate racemization. Substituting DMF with NFM/acetonitrile (An) mixtures reduced racemization to 1.2% in model dipeptide syntheses . Additionally, replacing DIPEA with milder bases like 2,4,6-trimethylpyridine (TMP) improved stereochemical integrity by minimizing base-induced deprotonation at the α-carbon .

Industrial-Scale Production and Green Chemistry

Solvent Recycling and Ultrasound Activation

Ultrasound-assisted synthesis in NFM/An reduced reaction times by 40% compared to conventional heating, attributed to enhanced mass transfer and reagent activation . Post-reaction solvent recovery via fractional distillation achieved 78% reuse efficiency, aligning with green chemistry principles .

Analytical Characterization and Quality Control

Purity and Stereochemical Validation

Commercial Fmoc-D-Phg-OH batches exhibit specific rotations of [α]20/D = -88.0 to -92.0° (c=1, MeOH), with HPLC purity ≥97.0% and titration confirming >97.0% active content . Racemization is quantified using chiral HPLC or Marfey’s reagent derivatization, with detection limits <0.5% for D-isomer contamination .

Mass Spectrometry and Structural Confirmation

Electrospray ionization mass spectrometry (ESI-MS) of synthesized this compound shows a dominant [M+H]+ peak at m/z 374.2, consistent with its molecular weight of 373.4 g/mol . Nuclear magnetic resonance (NMR) analysis further confirms regioselective Fmoc protection at the α-amino group, with characteristic fluorenyl signals at δ 7.30–7.85 ppm .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Phg-OH undergoes several types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized under specific conditions.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: The Fmoc group is typically removed using piperidine in N,N-dimethylformamide (DMF) solution.

Major Products Formed

The major products formed from these reactions include deprotected phenylglycine, oxidized derivatives, and reduced alcohols.

Aplicaciones Científicas De Investigación

Fmoc-Phg-OH has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and peptidomimetics.

Biology: It serves as a building block for the synthesis of biologically active peptides.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of hydrogels and other biomaterials for tissue engineering and drug delivery

Mecanismo De Acción

The mechanism of action of Fmoc-Phg-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of phenylglycine during the synthesis process, preventing unwanted side reactions. The Fmoc group is removed by base treatment, typically with piperidine, which forms a stable adduct with the dibenzofulvene byproduct, thus preventing it from reacting with the substrate .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-phenylalanine: Similar in structure but with an additional methylene group.

Fmoc-D-phenylglycine: The D-enantiomer of Fmoc-Phg-OH.

Fmoc-propargyl-glycine: Contains a propargyl group instead of a phenyl group

Uniqueness

This compound is unique due to its specific structure, which allows for the incorporation of phenylglycine residues into peptides. This can impart unique properties to the resulting peptides, such as increased stability and bioactivity.

Actividad Biológica

Fmoc-Phg-OH, or Fmoc-L-alpha-phenylglycine, is a significant compound in the field of peptide synthesis and has garnered attention for its biological activity and applications in various scientific domains. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and applications in research and medicine.

Overview of this compound

This compound is a derivative of phenylglycine, primarily utilized as a protecting group for amines during solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides stability and facilitates the selective protection of the amino group, allowing for the efficient assembly of peptides without interference from other functional groups.

This compound exhibits several biochemical properties that contribute to its functionality in peptide synthesis:

- Protecting Group : It effectively shields the N-terminus of peptides during synthesis, which is crucial for maintaining the integrity of the growing peptide chain.

- Fluorescence : The fluorenyl group is highly fluorescent, enabling real-time monitoring of peptide synthesis through techniques like reversed-phase high-performance liquid chromatography (HPLC).

- Solubility : It demonstrates good solubility in organic solvents such as DMF, which is essential for its application in SPPS .

Cellular Effects

The biological activity of this compound is primarily linked to the peptides synthesized using this compound. These peptides can modulate various cellular processes:

- Cell Signaling : Peptides derived from this compound can influence signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.

- Gene Expression : Certain peptides may regulate gene expression by interacting with transcription factors or other regulatory proteins.

- Metabolic Pathways : The synthesized peptides can participate in metabolic processes, influencing cellular metabolism and energy production .

Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve its role in peptide synthesis:

- Peptide Bond Formation : this compound contributes to the formation of peptide bonds, a fundamental process in protein synthesis.

- Deprotection Reactions : The Fmoc group can be removed using piperidine in DMF, allowing for the release of free amines that can participate in further reactions .

- Self-Assembly : The resulting peptides can undergo self-assembly due to hydrophobic interactions and π-π stacking, leading to the formation of supramolecular structures with potential biological functions .

Research Applications

This compound has diverse applications across various fields:

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in synthesizing antimicrobial peptides (AMPs) that show promise against multi-drug-resistant pathogens. For instance, research demonstrated that specific AMPs synthesized using Fmoc-protected amino acids exhibited significant antimicrobial activity, showcasing their potential as novel therapeutic agents .

In another study focused on hydrogels formed from Fmoc-protected dipeptides, researchers found that these materials could encapsulate and release model drugs effectively, indicating their potential use in drug delivery systems .

Q & A

Q. What are the key considerations for optimizing solid-phase peptide synthesis (SPPS) protocols using Fmoc-Phg-OH?

Level: Basic

Answer:

this compound, a phenylglycine derivative with an Fmoc-protected α-amino group, requires careful handling during SPPS due to its steric hindrance and sensitivity to side reactions. Key steps include:

- Coupling conditions : Use activated esters (e.g., HBTU/HOBt) in DMF or NMP to improve coupling efficiency .

- Deprotection : Apply 20% piperidine in DMF for Fmoc removal, monitoring via ninhydrin or UV-Vis assays to confirm completion .

- Side-chain protection : Ensure compatibility with other residues (e.g., avoid acid-labile groups if TFA cleavage is planned) .

Refer to peptide synthesis guidelines in for reproducibility.

Q. How can researchers resolve contradictory data in this compound coupling efficiency across different solvent systems?

Level: Advanced

Answer:

Contradictions often arise from solvent polarity, activation methods, or aggregation. To address this:

- Systematic screening : Test solvents (DMF, DCM, NMP) with varying additives (e.g., 0.1 M Oxyma Pure) to reduce racemization .

- Kinetic analysis : Use LC-MS or MALDI-TOF to monitor real-time coupling efficiency and identify side products .

- Computational modeling : Predict solvent-residue interactions using molecular dynamics simulations (e.g., in Schrödinger Suite) .

emphasizes iterative data reconciliation in experimental workflows.

Q. What advanced analytical techniques are recommended for characterizing this compound purity and structural integrity?

Level: Basic

Answer:

- HPLC : Use C18 reverse-phase columns with gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>95% required for peptide synthesis) .

- NMR spectroscopy : Analyze - and -NMR to confirm stereochemistry and detect impurities (e.g., DMSO-d6 as solvent) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weight and detects side products (e.g., diastereomers) .

mandates detailed characterization for reproducibility in peer-reviewed studies.

Q. How does the stereochemical configuration of this compound impact its utility in designing protease-resistant peptides?

Level: Advanced

Answer:

The D- or L-configuration of Phg influences backbone conformation and protease susceptibility:

- L-Phg : Mimics natural amino acids but may reduce resistance to chymotrypsin-like proteases.

- D-Phg : Enhances metabolic stability by disrupting protease active-site recognition, critical for in vivo applications .

- Structural validation : Circular dichroism (CD) or X-ray crystallography confirms helical or β-sheet stabilization .

highlights similar strategies for phosphatase-resistant phosphotyrosine analogs.

Q. What methodologies are effective in assessing this compound stability under varying storage conditions?

Level: Advanced

Answer:

- Accelerated stability studies : Store aliquots at -20°C (dry), 4°C (solution in DMF), and room temperature; analyze degradation via HPLC every 7 days .

- Light sensitivity : Conduct UV-Vis spectroscopy under UV exposure to detect Fmoc group decomposition .

- Moisture control : Use Karl Fischer titration to ensure <0.1% water content in bulk storage .

underscores the need for strict storage protocols to maintain reagent integrity.

Q. How can computational tools aid in predicting this compound reactivity in novel peptide sequences?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : Calculate activation energies for coupling/deletion steps (e.g., Gaussian 16) .

- Machine learning : Train models on existing SPPS datasets to predict coupling efficiency based on solvent/residue combinations .

- Retrosynthesis tools : Platforms like Pistachio or Reaxys suggest optimal synthetic routes and protective group strategies .

emphasizes integrating computational and experimental workflows for hypothesis-driven research.

Q. What are the ethical and practical considerations when incorporating this compound into in vitro biomedical studies?

Level: Basic

Answer:

- Toxicity screening : Perform MTT assays on cell lines to rule out cytotoxicity from residual coupling reagents .

- Data transparency : Document synthesis and purification steps in detail for peer review (per ).

- Regulatory compliance : Adhere to ICH guidelines for pharmacoepidemiological studies if used in drug discovery .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJHOCNJLMFYCV-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428480 | |

| Record name | Fmoc-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102410-65-1 | |

| Record name | Fmoc-Phg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.